4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
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Overview
Description
4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H30N2O3 and a molecular weight of 394.51 g/mol It is known for its unique structure, which includes a nitro group, a pentylcyclohexyl group, and a benzenecarboxamide moiety
Preparation Methods
The synthesis of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be compared with other similar compounds, such as:
- 4-nitro-N-[4-(4-butylcyclohexyl)phenyl]benzenecarboxamide
- 4-nitro-N-[4-(4-hexylcyclohexyl)phenyl]benzenecarboxamide
These compounds share similar structures but differ in the length of the alkyl chain on the cyclohexyl group.
Properties
IUPAC Name |
4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-24(27)21-12-16-23(17-13-21)26(28)29/h10-19H,2-9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCNRPLXIPNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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